molecular formula C14H12N2O4 B13008540 Methyl 2-formyl-6-(pyridin-2-ylmethoxy)nicotinate CAS No. 1779125-36-8

Methyl 2-formyl-6-(pyridin-2-ylmethoxy)nicotinate

Katalognummer: B13008540
CAS-Nummer: 1779125-36-8
Molekulargewicht: 272.26 g/mol
InChI-Schlüssel: YGLXGNFNLMWAML-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-formyl-6-(pyridin-2-ylmethoxy)nicotinate typically involves the reaction of nicotinic acid derivatives with pyridine-2-methanol under specific conditions. The reaction is often carried out in the presence of a catalyst and under controlled temperature and pressure to ensure high yield and purity .

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using optimized reaction conditions to maximize efficiency and minimize costs. This involves the use of large-scale reactors, continuous monitoring of reaction parameters, and purification techniques such as crystallization and chromatography .

Analyse Chemischer Reaktionen

Types of Reactions

Methyl 2-formyl-6-(pyridin-2-ylmethoxy)nicotinate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to a variety of substituted nicotinate derivatives .

Wissenschaftliche Forschungsanwendungen

Methyl 2-formyl-6-(pyridin-2-ylmethoxy)nicotinate has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other fine chemicals.

Wirkmechanismus

The mechanism of action of Methyl 2-formyl-6-(pyridin-2-ylmethoxy)nicotinate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

This compound stands out due to its unique combination of a formyl group and a pyridin-2-ylmethoxy moiety, which imparts distinct reactivity and selectivity. This makes it a valuable compound for various applications in research and industry .

Eigenschaften

CAS-Nummer

1779125-36-8

Molekularformel

C14H12N2O4

Molekulargewicht

272.26 g/mol

IUPAC-Name

methyl 2-formyl-6-(pyridin-2-ylmethoxy)pyridine-3-carboxylate

InChI

InChI=1S/C14H12N2O4/c1-19-14(18)11-5-6-13(16-12(11)8-17)20-9-10-4-2-3-7-15-10/h2-8H,9H2,1H3

InChI-Schlüssel

YGLXGNFNLMWAML-UHFFFAOYSA-N

Kanonische SMILES

COC(=O)C1=C(N=C(C=C1)OCC2=CC=CC=N2)C=O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.